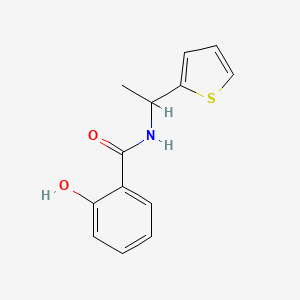
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core with a hydroxy group at the second position and a thiophene ring attached to an ethyl group at the nitrogen atom. The presence of the thiophene ring imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with 2-thiopheneethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-keto-N-(1-(thiophen-2-yl)ethyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(1-(thiophen-2-yl)ethyl)benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
科学的研究の応用
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the thiophene ring play crucial roles in binding to target proteins or enzymes. The compound may inhibit enzyme activity by forming hydrogen bonds or hydrophobic interactions with the active site. Additionally, the benzamide core can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
類似化合物との比較
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide can be compared with other similar compounds, such as:
2-Hydroxy-N-(1-(furan-2-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring. The furan derivative may exhibit different biological activities due to the presence of the oxygen atom in the ring.
2-Hydroxy-N-(1-(pyridin-2-yl)ethyl)benzamide: Contains a pyridine ring, which can influence the compound’s electronic properties and interactions with biological targets.
2-Hydroxy-N-(1-(phenyl)ethyl)benzamide: Lacks the heterocyclic ring, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties, influencing its chemical reactivity and biological interactions.
特性
分子式 |
C13H13NO2S |
|---|---|
分子量 |
247.31 g/mol |
IUPAC名 |
2-hydroxy-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NO2S/c1-9(12-7-4-8-17-12)14-13(16)10-5-2-3-6-11(10)15/h2-9,15H,1H3,(H,14,16) |
InChIキー |
SHOXWVNNNBKLPW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CS1)NC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


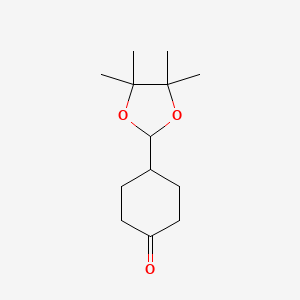
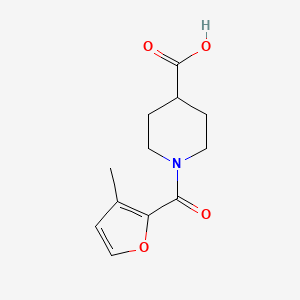

![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
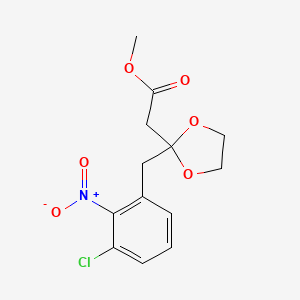
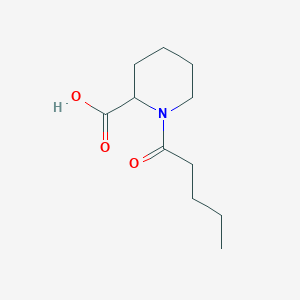
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)

![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
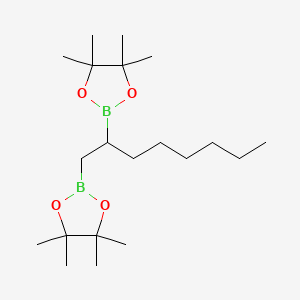

![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)

